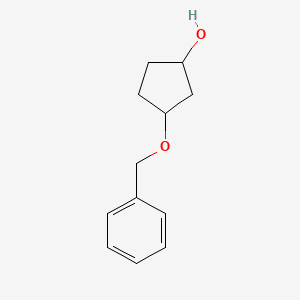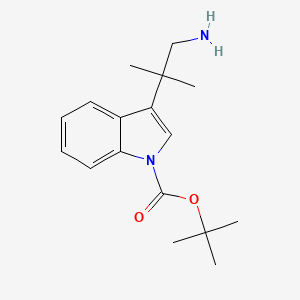![molecular formula C26H38O2S2 B1527736 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1098102-94-3](/img/structure/B1527736.png)
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene
Übersicht
Beschreibung
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport . It has been intensively studied for the application of OFETs and OPVs .
Synthesis Analysis
The synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene involves Stille coupling reactions . Several electron acceptors are introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Molecular Structure Analysis
The molecular structure of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is planar and symmetrical . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include Stille coupling reactions . These reactions involve the use of several electron acceptors introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include a molecular weight of 448.73 .Wissenschaftliche Forschungsanwendungen
Photovoltaic Performance
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene and its derivatives are extensively studied in the context of photovoltaic applications, particularly in organic solar cells (OSCs). Research demonstrates their utility in constructing π-conjugated molecules, contributing to the efficiency of OSCs. For instance, Yin et al. (2016) synthesized A–π–D–π–A type oligothiophenes with a 4,8-bis(thienyl)benzo[1,2-b:4,5-b′]dithiophene core, finding that longer oligothiophene π-bridges improved power conversion efficiency and device stability in solar cells (Yin, Wang, Lin, Yi, Yan, Dou, Yang, Zhao, & Ma, 2016). Similarly, Oh et al. (2015) synthesized BDT-based copolymers for polymer solar cells, highlighting the influence of acceptor units on the band gap and photovoltaic properties (Oh, Shin, Lee, Lee, & Ahn, 2015).
Electrochromic Properties
The electrochromic properties of materials derived from 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene have been investigated, particularly for their application in smart windows and displays. Xu, Zhao, and Fan (2015) studied a novel electrochromic copolymer based on this compound, revealing reversible color changes and high optical contrast (Xu, Zhao, & Fan, 2015).
Charge Carrier Concentration and Polymer Degradation
The degradation of polymers containing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene in air and its relation to charge carrier concentration has been studied by Balderrama et al. (2015). Their work provides insights into the stability and performance of materials in real-world conditions, crucial for solar cell applications (Balderrama, Sánchez, Estrada, Ferré‐Borrull, Pallarès, & Marsal, 2015).
Molecular Packing and Self-Assembly
Research by Hu et al. (2019) on DTBDT derivatives, including 4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, has shown the importance of molecular packing and self-assembly in OSCs. Their findings suggest that introducing bromine atoms can facilitate regular packing and enhance the performance of solar cells (Hu, Wang, Dong, Wu, Pang, Miao, & Deng, 2019).
Electronic Properties and Synthesis
The synthesis and electronic properties of various derivatives of benzo[1,2-b:4,5-b']dithiophene have been a focus of several studies. For example, Jiang et al. (2011) synthesized a conjugated polymer comprising BDT units, which exhibited a high power conversion efficiency of 5.7% in solar cells (Jiang, Yang, Chen, & Wei, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,8-dioctoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGUMOETOXOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729052 | |
| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
1098102-94-3 | |
| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b′]dithiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098102-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

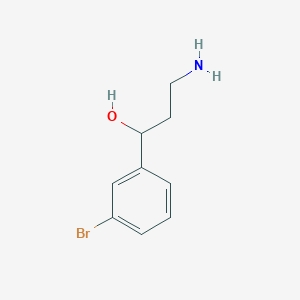
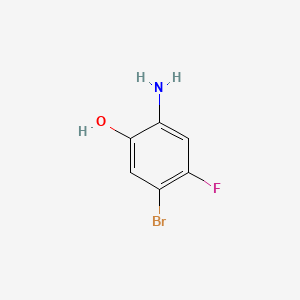
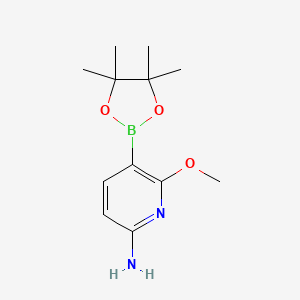
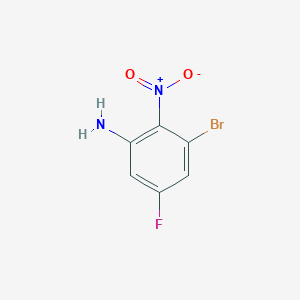
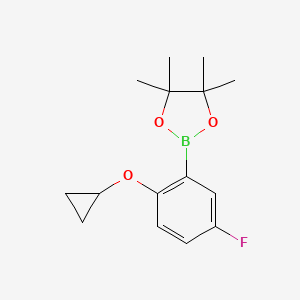
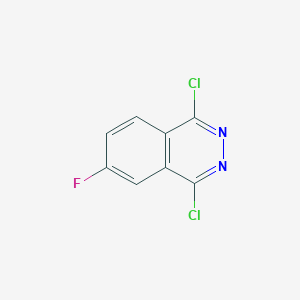
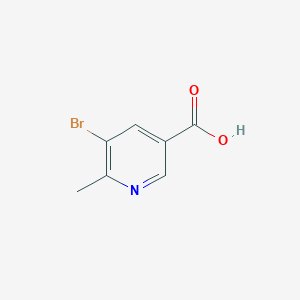
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
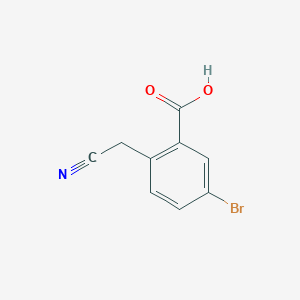
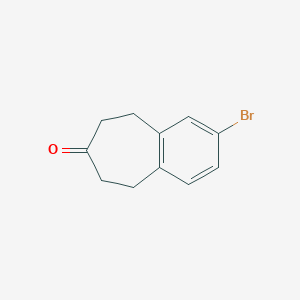

![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)
